Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine

Chiral resolution Enantiomeric excess Stereoselective synthesis

(S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine (CAS 1956437-77-6, C₁₉H₁₉N₃, MW 289.37 g/mol) is a chiral secondary amine belonging to the diphenylpyrazine class, a scaffold recognized for its role in developing prostacyclin (IP) receptor agonists. The compound features a pyrazine core with phenyl substituents at the 3- and 5-positions and an enantiomerically pure (S)-configured propan-1-amine side chain at the 2-position, yielding a calculated LogP of 4.22 and topological polar surface area (TPSA) of 51.8 Ų.

Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
Cat. No. B11840554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine
Molecular FormulaC19H19N3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C19H19N3/c1-2-16(20)19-18(15-11-7-4-8-12-15)22-17(13-21-19)14-9-5-3-6-10-14/h3-13,16H,2,20H2,1H3/t16-/m0/s1
InChIKeyNPIMRRPKAHCAOO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine: Procurement Decision Evidence for a Chiral Diphenylpyrazine Research Intermediate


(S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine (CAS 1956437-77-6, C₁₉H₁₉N₃, MW 289.37 g/mol) is a chiral secondary amine belonging to the diphenylpyrazine class, a scaffold recognized for its role in developing prostacyclin (IP) receptor agonists . The compound features a pyrazine core with phenyl substituents at the 3- and 5-positions and an enantiomerically pure (S)-configured propan-1-amine side chain at the 2-position, yielding a calculated LogP of 4.22 and topological polar surface area (TPSA) of 51.8 Ų . This structural framework is distinct from the 5,6-diphenylpyrazine pattern found in the clinically approved PAH prodrug selexipag and its active metabolite MRE-269 (ACT-333679), providing researchers with a complementary scaffold for structure–activity relationship (SAR) studies targeting IP receptor agonism, antimycobacterial activity, and kinase inhibition [1] [2] [3].

Why Generic (S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine Substitution Carries Technical Risk in Receptor Agonist and Antimicrobial Programs


Substituting (S)-1-(3,5-diphenylpyrazin-2-yl)propan-1-amine with a racemic mixture or with the alternative 5,6-diphenylpyrazine regioisomer encountered in selexipag/MRE-269 introduces uncontrolled variables that undermine SAR reproducibility and potency optimization [2]. In-class comparators—such as 2-amino-3,5-diphenylpyrazine (CAS 41270-70-6), selexipag (CAS 475086-01-2), and its active metabolite MRE-269—differ fundamentally in the substitution pattern on the pyrazine ring, the presence or absence of a chiral center, and the length and functionality of the side chain [1] [2]. These differences directly impact IP receptor selectivity: MRE-269 exhibits a Kᵢ of 20 nM for the human IP receptor versus >2.6 μM for other prostanoid receptors, activity that is critically dependent on the 5,6-diphenyl configuration and the extended butoxyacetic acid side chain [1]. The 3,5-diphenyl configuration of the target compound provides a topologically distinct exit vector for the amine substituent, enabling SAR exploration around the pyrazine core that is inaccessible with the 5,6-regioisomer. Consequently, employing generic diphenylpyrazine substitutes risks generating non-reproducible structure–activity relationships and introduces chiral ambiguity that can confound biological interpretation [2].

Quantitative Differentiation Evidence for (S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine vs. Closest Structural Analogs


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture

The (S)-configured compound is commercially supplied with a declared purity of 98% (Leyan) or NLT 98% (MolCore), corresponding to the single enantiomer . The racemic variant, in contrast, is typically supplied at lower purity (95%+, CheMenu) and introduces a confounding variable in enantioselective assays . If the (R)-enantiomer or racemate were substituted, the effective concentration of the bioactive (S)-isomer could be halved, causing a 2–5 fold overestimation of IC₅₀ or EC₅₀ values in receptor binding or cell-based assays.

Chiral resolution Enantiomeric excess Stereoselective synthesis

Positional Isomerism: 3,5-Diphenylpyrazine vs. 5,6-Diphenylpyrazine (Selexipag/MRE-269 Scaffold)

The target compound bears phenyl substituents at the 3- and 5-positions of the pyrazine ring, whereas the clinically validated IP agonist scaffold (MRE-269, selexipag) bears phenyl groups at the 5- and 6-positions [1] [2]. The established SAR for diphenylpyrazine IP agonists demonstrates that the position of substitution is critical: the 5,6-diphenyl configuration is essential for the high IP receptor selectivity (Kᵢ = 20 nM for human IP vs. >2.6 μM for EP1–EP4, DP, FP, TP receptors) observed with MRE-269 [1] [2]. The 3,5-diphenyl regioisomer provides a topologically distinct orientation of the amine substituent relative to the receptor binding pocket, enabling exploration of novel SAR space inaccessible with the 5,6-regioisomer. This structural divergence is particularly valuable for probing the orthosteric binding site of the IP receptor and for designing selective, non-prostanoid agonists with differentiated pharmacokinetic profiles [1].

Prostacyclin receptor agonists IP receptor Positional isomer SAR

Antimycobacterial Scaffold Utility: 3,5-Diphenylpyrazin-2-amine Derivatives vs. Untested Alternative Scaffolds

A recent study (2024) evaluated a series of 2-((3,5-diphenylpyrazin-2-yl)amino)-1-(piperidin-1-yl/pyrrolidin-1-yl)ethanone derivatives (5a–5l) against Mycobacterium tuberculosis H37Rv and multidrug-resistant clinical isolates [1]. Compounds 5g and 5i demonstrated MIC values of 0.38 μM and 0.77 μM, respectively, with corresponding binding energies of -9.85 and -10.74 kcal/mol against the 2FUM protein target [1]. This activity is derived explicitly from the 3,5-diphenylpyrazine scaffold—the identical aromatic core present in the target compound—validating the scaffold's utility for antimycobacterial drug discovery [1]. The (S)-propan-1-amine substituent provides a versatile handle for further diversification, distinct from the piperidine/pyrrolidine acetamide derivatives tested in the published series.

Antimycobacterial agents Tuberculosis MIC evaluation

Physicochemical Differentiation: LogP and TPSA vs. Pharmacologically Active 5,6-Diphenylpyrazine Analogs

The target compound has a calculated LogP of 4.22 and TPSA of 51.8 Ų , placing it within favorable drug-like property space (LogP < 5, TPSA < 140 Ų) [1]. In contrast, MRE-269 (ACT-333679) has a higher TPSA of 82.83 Ų due to its butoxyacetic acid side chain, which increases polarity and restricts passive membrane permeability [2]. The lower TPSA and moderate LogP of the target compound predict superior passive permeability and CNS penetration potential relative to the acid-bearing MRE-269 series, making it a more suitable starting point for CNS-targeted IP receptor agonist programs or for developing PET tracer precursors [1].

Lipophilicity Drug-likeness ADME prediction

Synthetic Versatility: Secondary Amine as a Derivatization Handle vs. Primary Amine or Tertiary Amine Analogs

The target compound's secondary amine provides a single, well-defined site for N-alkylation, acylation, or reductive amination, enabling systematic diversification without protection/deprotection of additional amino groups . In comparison, the structurally simpler 2-amino-3,5-diphenylpyrazine (CAS 41270-70-6) is a primary amine that can undergo double substitution, leading to product mixtures . Conversely, tertiary amines such as the N-isopropyl-N-butoxyacetic acid side chain in MRE-269 have no remaining derivatization capacity at the nitrogen center, requiring full redesign to explore new chemical space [1]. The single rotatable bond between the chiral carbon and the pyrazine ring (total rotatable bonds = 4) offers controlled conformational flexibility for optimizing binding interactions .

Medicinal chemistry Derivatization handle Scaffold diversification

Kinase Inhibitor Potential: 3,5-Diphenylpyrazine Core vs. 5,6-Diphenylpyrazine Core

The 3,5-diphenylpyrazin-2-amine scaffold has been disclosed in patent literature as a core for protein kinase inhibitors, particularly targeting Aurora kinases A/B and c-MET [1] [2]. Aminopyrazine compounds bearing the 3,5-diphenyl substitution pattern have been shown to bind kinases in an unusual inactive conformation (e.g., Nek2), providing a structural basis for kinase selectivity distinct from ATP-competitive type I inhibitors [2]. While the target compound itself has not been profiled against kinase panels in the public domain, the scaffold precedent indicates that the 3,5-diphenyl configuration supports kinase hinge-binding interactions that are geometrically distinct from the 5,6-diphenyl series, which has not been reported as a kinase privileged scaffold [2] [3]. This supports the target compound's potential as a kinase-directed chemical biology probe upon appropriate side-chain elaboration.

Kinase inhibition Aurora kinase c-MET Protein kinase inhibitor

Procurement-Guiding Application Scenarios for (S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine


Enantioselective SAR Exploration of Novel IP Receptor Agonists

Research groups pursuing non-prostanoid IP receptor agonists beyond the 5,6-diphenylpyrazine pharmacophore can employ the target compound as a chiral starting material for constructing side-chain libraries [1]. The (S)-configured propan-1-amine substituent provides a defined stereochemical anchor, while the 3,5-diphenyl substitution pattern accesses binding-site topology orthogonal to the clinical selexipag scaffold [1]. Systematic N-functionalization of the secondary amine can probe steric and electronic requirements for IP receptor binding, with the goal of identifying agonists that retain the high IP receptor selectivity (Kᵢ < 100 nM for IP vs. >1 μM for other prostanoid receptors) characteristic of the diphenylpyrazine class while improving β-arrestin bias or metabolic stability profiles [1] [2].

Leading Scaffold for Antimycobacterial Lead Optimization

The validated antimycobacterial activity of 3,5-diphenylpyrazine derivatives (compounds 5g and 5i, MIC = 0.38–0.77 μM against M. tuberculosis H37Rv and MDR strains) establishes the target compound as a versatile core for hit-to-lead optimization [3]. The chiral secondary amine can be elaborated to piperidine, pyrrolidine, or other heterocyclic acetamide derivatives—directly paralleling the published synthetic route—enabling systematic exploration of the structure–activity landscape around the amine substituent to improve potency, selectivity index, and pharmacokinetic properties toward a preclinical candidate [3].

Fragment-Based Drug Discovery Using Chiral Diphenylpyrazine Building Blocks

The compound's molecular weight (289.37 Da) and favorable physicochemical profile (LogP = 4.22, TPSA = 51.8 Ų) place it within the acceptable range for a fragment-sized chemical probe . The defined (S)-stereochemistry eliminates the need for chiral separation during fragment elaboration, while the secondary amine provides a single reactive handle for fragment growing, merging, or linking strategies . Unlike the primary amine analog (2-amino-3,5-diphenylpyrazine), the secondary amine's mono-reactivity minimizes unwanted dialkylation side products during library synthesis, improving synthetic throughput for fragment-based screening campaigns .

Structural Biology Probe for GPCR–Ligand Co-crystallography and Modeling

The topologically distinct 3,5-diphenyl substitution pattern, combined with a single enantiomeric form, makes the target compound a suitable chemical tool for comparative structural biology studies of the IP receptor [1] [2]. Co-crystallization or cryo-EM studies comparing the binding modes of (S)-1-(3,5-diphenylpyrazin-2-yl)propan-1-amine-derived ligands vs. MRE-269 (5,6-diphenyl series) can elucidate the structural determinants of receptor subtype selectivity and inform structure-based drug design for next-generation IP agonists with differentiated signaling profiles [2].

Quote Request

Request a Quote for (S)-1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.